molecular formula C14H14FN B7871627 (3-Fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)methanamine

(3-Fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)methanamine

Cat. No.: B7871627
M. Wt: 215.27 g/mol
InChI Key: UUGGHNHJNNZFJV-UHFFFAOYSA-N
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Description

(3-Fluoro-3’-methyl-[1,1’-biphenyl]-4-yl)methanamine is an organic compound with the molecular formula C14H14FN It is a derivative of biphenyl, featuring a fluorine atom and a methyl group on one phenyl ring, and a methanamine group on the other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-3’-methyl-[1,1’-biphenyl]-4-yl)methanamine typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.

    Introduction of Functional Groups: The fluorine atom and the methyl group are introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of (3-Fluoro-3’-methyl-[1,1’-biphenyl]-4-yl)methanamine may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-3’-methyl-[1,1’-biphenyl]-4-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(3-Fluoro-3’-methyl-[1,1’-biphenyl]-4-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Fluoro-3’-methyl-[1,1’-biphenyl]-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (4-Fluoro-3’-methyl-[1,1’-biphenyl]-3-yl)methanamine: A closely related compound with a different substitution pattern.

    (3-Fluorophenyl)methanamine: A simpler analog with a single phenyl ring.

    1,3-Phenylenedimethanamine: Another related compound with two methanamine groups.

Uniqueness

(3-Fluoro-3’-methyl-[1,1’-biphenyl]-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorine atom, a methyl group, and a methanamine group on a biphenyl scaffold makes it a valuable compound for various research applications.

Properties

IUPAC Name

[2-fluoro-4-(3-methylphenyl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN/c1-10-3-2-4-11(7-10)12-5-6-13(9-16)14(15)8-12/h2-8H,9,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGGHNHJNNZFJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(C=C2)CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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